

Physical and chemical properties of N-Ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Ethyl-2-nitroaniline**

Cat. No.: **B157311**

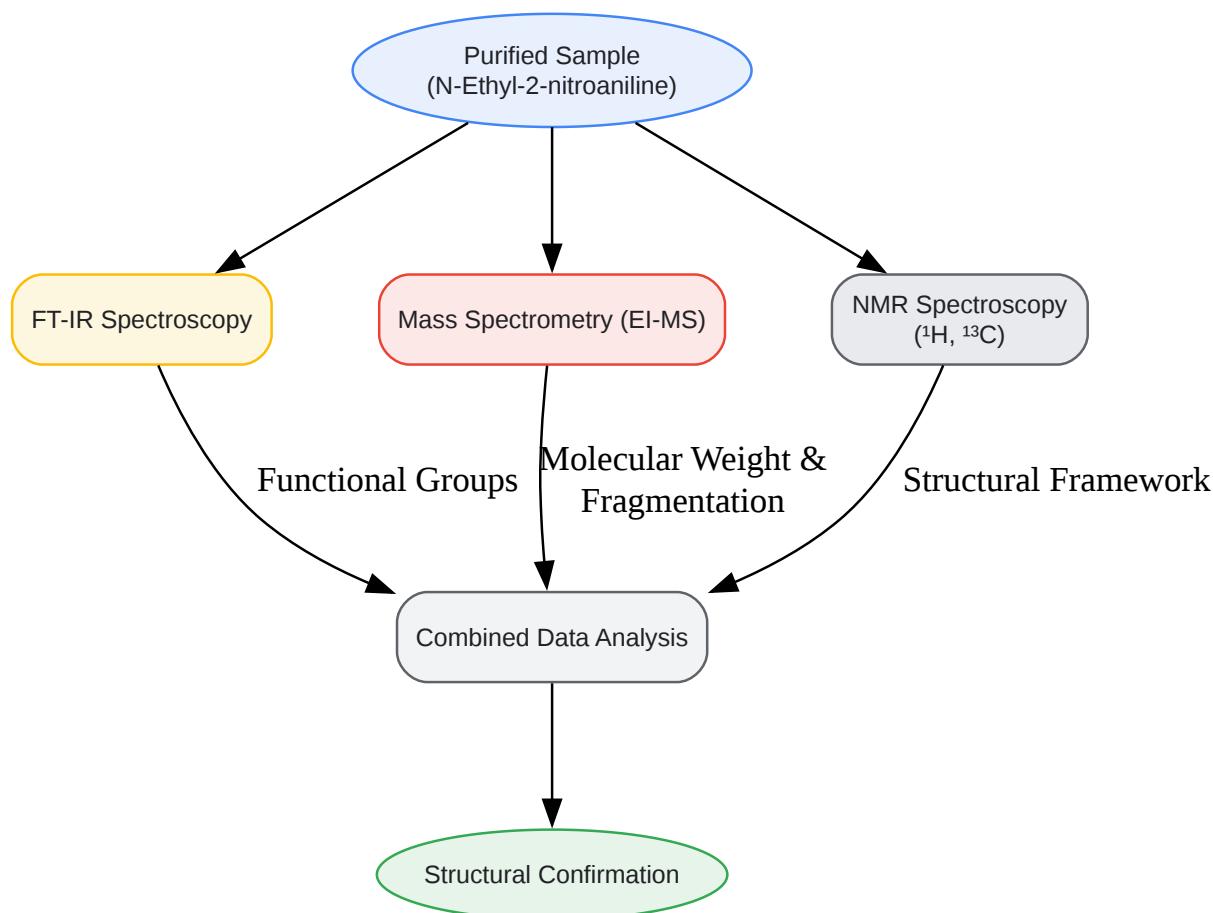
[Get Quote](#)

An In-depth Technical Guide to **N-Ethyl-2-nitroaniline**

Introduction

N-Ethyl-2-nitroaniline is an organic compound that serves as a significant building block in various chemical syntheses.^{[1][2][3]} Characterized by an aromatic ring substituted with both an ethylamino group and a nitro group, its unique electronic and structural properties make it a versatile intermediate. This guide provides a comprehensive overview of the physical and chemical properties of **N-Ethyl-2-nitroaniline**, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic signature, reactivity, synthesis protocols, and safety considerations.

Molecular Identity and Structure


Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is foundational for scientific communication. **N-Ethyl-2-nitroaniline** is recognized by several identifiers across various chemical databases.

Identifier	Value
IUPAC Name	N-ethyl-2-nitroaniline [1] [4]
CAS Number	10112-15-9 [1] [2] [3] [5]
EC Number	233-305-4
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ [1] [2] [3]
Molecular Weight	166.18 g/mol [1] [2] [3]
SMILES	CCNC1=CC=CC=C1[O-] [1] [2]
InChI Key	CQIKVOWCSGXCCG-UHFFFAOYSA-N [1] [2]

Structural Representation

The molecular structure features an ethyl group (-CH₂CH₃) attached to the nitrogen of an aniline molecule, with a nitro group (-NO₂) at the ortho position (position 2) on the benzene ring. This ortho-substitution creates steric hindrance and enables potential intramolecular hydrogen bonding, which significantly influences the compound's reactivity and physical properties.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structural Elucidation.

Methodology:

- **Sample Preparation:** Dissolve a small quantity of purified **N-Ethyl-2-nitroaniline** in a suitable solvent (e.g., CDCl_3 for NMR, methanol for MS). [6][7]2. **FT-IR Analysis:** Obtain the infrared spectrum to identify characteristic vibrations of the N-H, C-H, and NO_2 bonds. [6]3. **Mass Spectrometry:** Introduce the sample into a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and analyze the fragmentation pattern. [6]4. **NMR Analysis:** Acquire ^1H and ^{13}C NMR spectra to map the proton and carbon environments within the molecule.
- **Data Integration:** Correlate the data from all three techniques to build a self-validating and unambiguous structural confirmation.

Synthesis and Reactivity

Reactivity Profile

The chemical behavior of **N-Ethyl-2-nitroaniline** is dictated by the interplay between the electron-donating ethylamino group and the powerful electron-withdrawing nitro group.

- Basicity: It is a weak base. The presence of the ortho-nitro group significantly reduces the basicity of the amino group compared to aniline. [8] It reacts exothermically with acids to form ammonium salts. [1]* Reduction: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl), which is a key transformation for producing diamine precursors. [1]* Oxidation: Protonated forms of the molecule can undergo intramolecular oxidation when subjected to collisional activation. [1]* Incompatibilities: The compound should not be mixed with strong oxidizing agents, isocyanates, halogenated compounds, acid anhydrides, and acid chlorides. [1][9]

Synthesis Methodologies

Two primary routes are commonly employed for the synthesis of **N-Ethyl-2-nitroaniline**. The choice of method depends on the availability of starting materials and desired purity.

- Nitration of N-Ethylaniline: This method involves the direct nitration of N-ethylaniline using a mixture of nitric acid and sulfuric acid. [1] However, controlling the regioselectivity to favor the ortho-isomer over the para-isomer can be challenging.
- N-Alkylation of 2-Nitroaniline: A more controlled approach is the nucleophilic substitution reaction between 2-nitroaniline and an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base. [10] This method generally offers better yields of the desired product.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis via N-alkylation.

Experimental Protocol: Synthesis via N-Alkylation of 2-Nitroaniline (This protocol is adapted from general procedures for N-alkylation of similar anilines) [10]. 1. Setup: To a round-bottom flask containing 2-nitroaniline (1 equivalent) in an anhydrous solvent like DMF, add a base such as potassium carbonate (2-3 equivalents) under an inert atmosphere. 2. Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, slowly add the ethylating agent (e.g., ethyl iodide, 1.1 equivalents). 3. Reaction: Heat the mixture to 50-80°C. Monitor the

reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. 4. Work-up: Cool the reaction to room temperature and quench by adding water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. 5. Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure **N-Ethyl-2-nitroaniline**.

Applications in Research and Industry

N-Ethyl-2-nitroaniline is primarily used as a chemical intermediate. [1][2]* Dyes and Pigments: It serves as a precursor in the synthesis of various azo dyes. [1]* Pharmaceuticals: Its structure is a scaffold for the development of new pharmaceutical agents, particularly in the synthesis of benzimidazoles, which are important heterocyclic motifs in medicinal chemistry. [1][8]* Organic Synthesis: In a laboratory setting, it is used in studies focused on reaction mechanisms and as a starting material for more complex molecules. [1] It has been used in the preparation of functionalized 2,6-bisbenzimidazolylpyridine derivatives.

Safety and Handling

Proper handling of **N-Ethyl-2-nitroaniline** is crucial due to its potential hazards.

GHS Hazard Classification

The compound is classified with the following hazards:

- Harmful if swallowed (H302) [4]* Harmful in contact with skin (H312) [4]* Causes skin irritation (H315) [4]* Causes serious eye irritation (H319) [4]* Harmful if inhaled (H332) [4]* May cause respiratory irritation (H335) [4]

Recommended Handling and Storage

- Handling: Use only in a well-ventilated area or under a chemical fume hood. [11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11][12] Avoid breathing dust, fumes, or vapors. [11] Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a cool, dry, and dark place. [5] [13] Keep away from incompatible materials such as strong acids and oxidizing agents. [9]

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12]*
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [11]*
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [11]*
- Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately. [9][11]

References

- PubChem. (n.d.). **N-Ethyl-2-nitroaniline**.
- Solubility of Things. (n.d.). N-ethyl-4-nitroaniline.
- SpectraBase. (n.d.). N-ethyl-o-nitroaniline - Optional[¹H NMR] - Spectrum.
- PrepChem.com. (n.d.). Synthesis of N-(2-ethoxyethyl)-o-nitroaniline.
- PubChem. (n.d.). N-Ethyl-4-nitroaniline.
- PrepChem.com. (n.d.). Synthesis of 4-ethyl-2-nitroaniline.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
- OECD SIDS. (2003). 2-NITROANILINE.
- Wikipedia. (n.d.). 2-Nitroaniline.
- Carl ROTH. (2024). Safety Data Sheet: 2-Nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy N-Ethyl-2-nitroaniline | 10112-15-9 [smolecule.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. scbt.com [scbt.com]
- 4. N-Ethyl-2-nitroaniline | C8H10N2O2 | CID 82354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10112-15-9|N-Ethyl-2-nitroaniline|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 9. fishersci.ca [fishersci.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. N-ETHYL-2-NITROANILINE CAS#: 10112-15-9 [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of N-Ethyl-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157311#physical-and-chemical-properties-of-n-ethyl-2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com